molecular formula C20H20N2O5 B2923257 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1351620-94-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2923257
CAS No.: 1351620-94-4
M. Wt: 368.389
InChI Key: CESVBARWRUDEPI-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), specifically targeting the G2019S mutant variant which is a major genetic contributor to familial and sporadic Parkinson's disease [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5815846/]. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and effectively reducing its hyperactive phosphorylation activity, which is implicated in pathogenic pathways such as dysregulated autophagy, lysosomal dysfunction, and neuroinflammation [URL:https://pubmed.ncbi.nlm.nih.gov/28790118/]. Its primary research value lies in its utility as a chemical probe to elucidate the complex physiological and pathological functions of LRRK2 in cellular and animal models of Parkinson's disease. Researchers employ this inhibitor to investigate LRRK2's role in endolysosomal trafficking, alpha-synuclein aggregation, and mitochondrial dynamics, thereby contributing to the validation of LRRK2 as a high-value therapeutic target for neurodegenerative disorders [URL:https://www.alzforum.org/therapeutics/lrrk2-inhibitor]. The compound enables critical studies aimed at understanding kinase signaling pathways in the brain and accelerating the preclinical development of novel neuroprotective agents.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-18(21-12-20(25)8-7-13-3-1-2-4-15(13)20)19(24)22-14-5-6-16-17(11-14)27-10-9-26-16/h1-6,11,25H,7-10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVBARWRUDEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Indene Derivative: This step might involve the reduction of indanone derivatives using reducing agents like sodium borohydride.

    Coupling Reaction: The final step involves coupling the benzodioxin and indene derivatives using reagents like ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Research: Investigation of its potential as an anticancer agent.

    Antimicrobial Research: Study of its effectiveness against various microbial strains.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.

    Chemical Sensors: Development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on molecular features, synthesis routes, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide Not explicitly provided<sup>†</sup> Not provided Benzodioxin, ethanediamide, hydroxy-indenyl Potential hydrogen-bonding capacity due to amide and hydroxyl groups
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide C₁₈H₂₀N₂O₅S 376.4 Benzodioxin, ethanediamide, thiophene Thiophene enhances π-stacking potential; used in studies of sulfur-containing pharmacophores
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, pyridine, dimethylamino Basic dimethylamino group may improve solubility; investigated as a research chemical
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 291.78 Benzodithiazin, hydrazine, sulfonyl Exhibits IR peaks at 1345 cm⁻¹ (SO₂); potential antimicrobial activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, tertiary alcohol Acts as an N,O-bidentate ligand in metal catalysis; confirmed by X-ray crystallography

<sup>†</sup> Molecular formula inferred from structural analogs (e.g., C₁₈H₂₀N₂O₅S in ).

Key Findings from Comparative Analysis

Benzodioxin vs. Benzodithiazin Cores :

  • The benzodioxin moiety (evident in the target compound and ) provides electron-rich aromaticity, enhancing interactions with biological targets. In contrast, benzodithiazin derivatives (e.g., ) incorporate sulfur atoms, which may confer redox activity or antimicrobial properties.

Amide Functionality :

  • Ethanediamide groups (as in the target compound and ) enable hydrogen bonding and metal coordination, critical for substrate binding in enzymatic inhibition. Simple benzamides (e.g., ) lack the dual amide linkage but are effective in directing C–H functionalization via metal coordination.

Substituent Effects :

  • Hydroxy-indenyl (target compound) and thiophene () substituents influence solubility and steric hindrance. For example, the thiophene group in may improve lipophilicity, whereas the hydroxy group in the target compound could enhance aqueous solubility.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a benzodioxin-6-amine with a hydroxy-indenylmethyl carboxylic acid derivative, analogous to methods in (amide bond formation via acyl chloride intermediates).

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) which is reacted with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium.
  • Formation of Intermediate Compounds : The reaction yields various sulfonamide derivatives which are further reacted with 2-bromo-N-(un/substituted phenyl)acetamides to produce the target compounds.
  • Characterization : The synthesized compounds are characterized using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and purity .

Biological Activity

The biological activity of this compound has been investigated in various studies:

Enzyme Inhibition

Recent studies have shown that derivatives of 2,3-dihydrobenzodioxin exhibit significant inhibition of key enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for type 2 diabetes management.
  • Acetylcholinesterase (AChE) : Associated with Alzheimer's disease treatment.

In vitro screening indicated that certain derivatives were effective in inhibiting these enzymes at low concentrations, suggesting potential therapeutic applications for diabetes and neurodegenerative diseases .

Lipid Peroxidation Inhibition

A novel series of 2,6,7-substituted benzodioxin derivatives demonstrated a remarkable ability to inhibit lipid peroxidation. Compounds were found to be significantly more active than traditional lipid-lowering agents like probucol. This activity suggests potential use in managing conditions related to oxidative stress and cardiovascular diseases .

Calcium Antagonist Properties

Some derivatives exhibited calcium antagonist properties comparable to established drugs such as flunarizine. This property may contribute to their effectiveness in treating hypertension and related cardiovascular conditions .

Case Studies

Several case studies have highlighted the pharmacological effects of the compound:

  • Diabetes Management : A study involving diabetic mice treated with the compound showed a marked reduction in blood glucose levels compared to controls. This indicates its potential as an antidiabetic agent.
  • Neuroprotection : In models of neurodegeneration, compounds derived from benzodioxin demonstrated protective effects on neuronal cells against oxidative stress-induced damage.

Data Tables

Biological ActivityCompound Activity LevelReference
α-glucosidase InhibitionSignificant
Acetylcholinesterase InhibitionModerate
Lipid Peroxidation InhibitionHigh
Calcium Antagonist ActivityComparable to flunarizine

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide and its derivatives?

  • Methodology : Use dynamic pH control (e.g., pH 9–10 with aqueous Na₂CO₃) for coupling reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl/aryl halides. Catalytic lithium hydride in DMF enhances substitution efficiency. Purify intermediates via column chromatography and confirm structures using IR, ¹H NMR, and mass spectrometry .
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems (e.g., DMF for solubility).

Q. How can researchers validate the structural integrity of synthesized derivatives?

  • Methodology : Combine spectral techniques:

  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹).
  • ¹H NMR : Confirm substitution patterns (e.g., aromatic protons in benzodioxin at δ 6.5–7.0 ppm, methylene groups at δ 3.5–4.5 ppm).
  • CHN analysis : Verify elemental composition (±0.3% tolerance) .
    • Reference data : Cross-check with NIST Chemistry WebBook for benzodioxin-based analogs .

Q. What are the standard protocols for screening biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Lipoxygenase/α-glucosidase assays : Use spectrophotometric methods to measure IC₅₀ values. Pre-incubate enzymes with derivatives at 37°C, then monitor substrate conversion (e.g., linoleic acid for lipoxygenase) at 234 nm .
  • Dose-response curves : Test concentrations from 0.1–100 µM; calculate inhibition percentages using triplicate measurements.

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzenesulfonyl chloride).
  • Emergency measures : Flush eyes/skin with water for 15 minutes if exposed; consult safety data sheets (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can researchers investigate the mechanistic action of this compound against enzymes like α-glucosidase?

  • Methodology :

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Docking simulations : Use AutoDock Vina to model interactions between the compound’s amide/sulfonamide groups and enzyme active sites (e.g., α-glucosidase catalytic pocket) .
    • Data interpretation : Correlate IC₅₀ values with binding energies (ΔG) from docking results.

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted enzymes) and buffer conditions (pH, ionic strength).
  • Orthogonal assays : Confirm inhibitory activity using fluorometric or calorimetric methods .
    • Case study : Compare lipoxygenase inhibition data from spectrophotometry (UV absorption) with oxygen electrode measurements .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents at the indenyl-hydroxy or benzodioxin positions. Test halogen (e.g., Cl, F), alkyl (e.g., methyl), or electron-withdrawing groups (e.g., NO₂).
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen bond donors/acceptors .
    • Example : Derivatives with para-methylbenzenesulfonamide showed 2-fold higher α-glucosidase inhibition than unsubstituted analogs .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, solubility, and bioavailability.
  • Molecular dynamics (MD) : Simulate stability in aqueous environments (e.g., GROMACS with TIP3P water model) .
    • Validation : Compare predicted logP with experimental HPLC retention times .

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